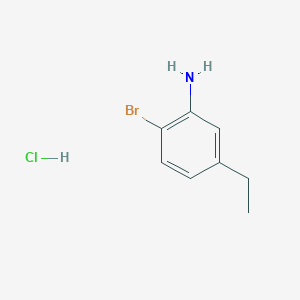

![molecular formula C6H9NOS3 B2428879 [3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol CAS No. 685114-53-8](/img/structure/B2428879.png)

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

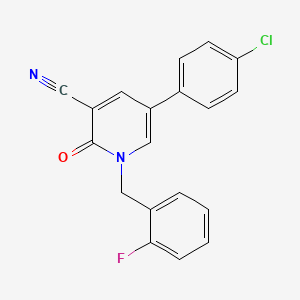

“[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” is a chemical compound with the molecular formula C6H9NOS3 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered C3NS ring .

Molecular Structure Analysis

The molecular structure of “[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” consists of a thiazole ring substituted with two methylsulfanyl groups and a methanol group . The exact three-dimensional conformation of the molecule is not specified in the available literature.

Wissenschaftliche Forschungsanwendungen

Catalytic Activity

Catechol Dioxygenase Functional Model : The iron(III) salt and bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine (bpia) system in methanol, reacting with various catechols, demonstrated efficient catalytic activity (Duda, Pascaly, & Krebs, 1997).

Methanol Oxidation : A study explored an innovative strategy for methanol oxidation using bis(trifluoromethylsulfonyl)imide anion as a radical electrocatalyst on a platinum electrode (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

Encapsulation of Molybdenum(VI) in Zeolite : The encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y was shown to be an efficient reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Synthesis and Characterization

Synthesis of Schiff Base Ligand : A novel Schiff base ligand based on bis(2-amino-4-phenyl-5-thiazolyl)disulfide and its Ni(II) complex were synthesized and characterized (Gharamaleki et al., 2016).

New Thieno[2,3-b]-Thiophene Derivatives : Research described a facile synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), and bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives (Mabkhot, Kheder, & Al-Majid, 2010).

Isoxazole Synthesis : A study demonstrated the synthesis of differently substituted isoxazoles using 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehyde (Mathews et al., 2008).

Photovoltaic Applications

- Heteroarene-Fused π-Conjugated Polymers : Research on conjugated main-chain polymers consisting of heteroarene-fused π-conjugated donor moiety indicated their application in photovoltaic devices (Lee et al., 2010).

Additional Applications

Photo-Switchable Bio-Imaging Indicator : A study highlighted a photo-switchable and high-contrast bio-imaging indicator with aggregation induced emission (AIE), suitable for selective fluorescence imaging and long-term tracing (Tu et al., 2019).

Alkali Metal Coordination : The single-crystal X-ray structure analyses of alkali metal complexes with bis-μ-methanol and various ligands, including bis(methylthioimidazolyl)borate, provided insights into alkali metal coordination chemistry (Rajesekharan-Nair et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol” and its derivatives could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds may have potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS3/c1-9-5-4(3-8)6(10-2)11-7-5/h8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFVTEYXNRZCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)

![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)

![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)